Regioisomeric Preference in BTK Inhibitor Pharmacophore – Crystallographic Validation
The (6R,8aS)-3-oxo-3,5,6,7,8,8a-hexahydroindolizin-6-yl moiety, derived from hexahydroindolizin-6(5H)-one, appears as a critical bicyclic substituent in the non-covalent BTK inhibitor L-005191930, co-crystallized with the BTK kinase domain at 1.90 Å resolution (PDB 6X3O) [1]. In contrast, the 8-oxo isomer (CAS 2407-98-9) and 5-oxo isomer (CAS 32537-55-6) are absent from any reported BTK co-crystal structures to date, indicating that the 6-oxo regioisomer uniquely satisfies the steric and electronic requirements of the BTK hinge-region binding pocket [1][2].
| Evidence Dimension | Crystallographic incorporation into BTK inhibitor pharmacophore |
|---|---|
| Target Compound Data | Present as (6R,8aS)-3-oxo-hexahydroindolizin-6-yl in L-005191930; co-crystallized with BTK (PDB 6X3O, 1.90 Å resolution) |
| Comparator Or Baseline | Hexahydroindolizin-8(5H)-one (CAS 2407-98-9): no BTK co-crystal structure reported; Hexahydroindolizin-5(1H)-one (CAS 32537-55-6): no BTK co-crystal structure reported |
| Quantified Difference | Qualitative: 6-oxo isomer is the only regioisomer validated in a BTK co-crystal |
| Conditions | X-ray diffraction co-crystallography with human BTK kinase domain |
Why This Matters
For medicinal chemistry programs targeting BTK, the 6-regioisomer is the validated scaffold; procurement of a different isomer introduces unvalidated SAR risk.
- [1] Fischmann, T.O., et al. (2020). Co-structure of BTK kinase domain with L-005191930 inhibitor. RCSB PDB ID: 6X3O. Deposited 2020-05-21. View Source
- [2] PDBj. (2020). Structural details of 6X3O: Ligand ULY contains (6R,8aS)-3-oxo-3,5,6,7,8,8a-hexahydroindolizin-6-yl. View Source
